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Compound of Interest

Compound Name: PF-06726304

Cat. No.: B610004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity and activity profile of

PF-06726304, a potent and selective small-molecule inhibitor of the Enhancer of Zeste

Homolog 2 (EZH2) histone methyltransferase. The information is compiled from publicly

available scientific literature and vendor technical data.

Executive Summary
PF-06726304 is a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor of the

EZH2 catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It demonstrates

robust inhibition of both wild-type and mutant forms of EZH2 at the nanomolar level, leading to

decreased methylation of Histone H3 at Lysine 27 (H3K27me3) and subsequent anti-

proliferative effects in cancer cell lines dependent on EZH2 activity.[2][3][4][5] While described

as a selective inhibitor, a comprehensive screening panel against a broad range of

methyltransferases for PF-06726304 is not publicly available. However, data from other well-

characterized EZH2 inhibitors suggest that selectivity against the highly homologous EZH1 is a

key characteristic of this inhibitor class.

Quantitative Data
The following tables summarize the known biochemical potency and cellular activity of PF-
06726304.
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Biochemical Activity Profile
This table presents the direct inhibitory activity of PF-06726304 against its primary target,

EZH2.

Target Metric Value (nM) Comments

EZH2 (Wild-Type) K_i 0.7

Potent inhibition of the

wild-type enzyme.[2]

[3][4][5]

EZH2 (Y641N Mutant) K_i 3.0

Retains high potency

against a common

activating mutation.[2]

[3][4][5]

EZH2 (General) IC_50 0.7

Described as a highly

potent EZH2 inhibitor.

[1]

Cellular Activity Profile
This table details the activity of PF-06726304 in a cellular context, demonstrating its ability to

engage the target and elicit a biological response.

Cell Line Assay Metric Value (nM)

Karpas-422

(Lymphoma)
H3K27me3 Reduction IC_50 15

Karpas-422

(Lymphoma)
Anti-proliferation IC_50 25

Selectivity Context
A broad, quantitative selectivity panel for PF-06726304 against other histone

methyltransferases (HMTs) is not available in the cited public literature. However, to provide

context for this class of inhibitors, the table below shows selectivity data for other well-

characterized, potent EZH2 inhibitors against the closely related EZH1 isoform and other
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HMTs. It is anticipated that PF-06726304 would have a similar profile, with significant selectivity

for EZH2 over EZH1 and high selectivity over other HMTs.

Compound
EZH2 (IC_50 or
K_i, nM)

EZH1 (IC_50 or
K_i, nM)

Selectivity
(EZH1/EZH2)

Selectivity vs.
Other HMTs

GSK126 9.9 - >1000-fold

Highly selective

over 20 other

HMTs.[6]

EPZ005687 24 ~1200 ~50-fold

>500-fold

selective against

15 other HMTs.

[5][6][7]

CPI-1205 2 52 26-fold
Data not

specified.[6]

GSK343 4 ~240 60-fold

>1000-fold

selective against

other HMTs.[6]

Signaling Pathway
EZH2 is the core catalytic component of the PRC2 complex, which also includes essential

subunits EED and SUZ12. The primary function of this complex is to mediate gene silencing.

EZH2 utilizes SAM as a methyl donor to catalyze the mono-, di-, and tri-methylation of histone

H3 on lysine 27 (H3K27). H3K27me3 is a repressive epigenetic mark that leads to chromatin

compaction and transcriptional silencing of target genes, many of which are tumor suppressors.

PF-06726304 competes with SAM for the EZH2 active site, preventing H3K27 methylation and

leading to the reactivation of silenced genes.
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Caption: EZH2/PRC2 signaling pathway and mechanism of inhibition by PF-06726304.

Experimental Protocols
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The following sections describe representative, detailed methodologies for key experiments

used to characterize EZH2 inhibitors like PF-06726304.

Biochemical EZH2 Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a

common method for measuring enzymatic activity and inhibition in a high-throughput format.

Objective: To determine the IC_50 or K_i of PF-06726304 against purified EZH2 enzyme.

Principle: The assay measures the methylation of a biotinylated H3K27 peptide substrate by

the EZH2 complex. The product is detected by a Europium cryptate-labeled anti-H3K27me3

antibody (donor) and streptavidin-XL665 (acceptor). When the substrate is methylated, the

donor and acceptor are brought into proximity, generating a FRET signal.

Materials:

Purified, active PRC2 complex (containing EZH2, EED, SUZ12)

Biotinylated Histone H3 (K27) peptide substrate

S-Adenosyl-L-methionine (SAM)

PF-06726304 (or test compound)

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.8, 10 mM NaCl, 4 mM DTT, 0.01% Tween-20)

HTRF Detection Reagents:

Europium (Eu3+) cryptate-labeled anti-H3K27me3 antibody

Streptavidin-XL665 (SA-XL665)

HTRF Detection Buffer

Low-volume 384-well white plates

HTRF-compatible microplate reader
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Procedure:

Compound Preparation: Prepare a serial dilution of PF-06726304 in 100% DMSO. Further

dilute in Assay Buffer to a 4x final concentration.

Reagent Preparation:

Dilute PRC2 enzyme complex in Assay Buffer to a 2x final concentration.

Prepare a substrate/cofactor mix by diluting the biotinylated H3K27 peptide and SAM to a

4x final concentration in Assay Buffer.

Enzymatic Reaction:

Add 5 µL of 4x compound dilution (or DMSO control) to the wells of a 384-well plate.

Add 10 µL of 2x enzyme solution to all wells and incubate for 15 minutes at room

temperature.

Initiate the reaction by adding 5 µL of the 4x substrate/cofactor mix. The final reaction

volume is 20 µL.

Seal the plate and incubate at room temperature for a defined period (e.g., 1-4 hours).

Detection:

Prepare the detection mix by diluting the Eu3+-anti-H3K27me3 antibody and SA-XL665 in

HTRF Detection Buffer.

Stop the reaction by adding 10 µL of the detection mix to each well.

Seal the plate, protect from light, and incubate at room temperature for 1-2 hours.

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665

nm (FRET signal) and 620 nm (cryptate signal).

Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against

the log of inhibitor concentration and fit the data to a four-parameter logistic equation to
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determine the IC_50 value.

1. Dispense Compound
(5 µL of 4x PF-06726304 or DMSO)

2. Add Enzyme
(10 µL of 2x PRC2 Complex)

Incubate 15 min @ RT

3. Initiate Reaction
(5 µL of 4x Substrate/SAM Mix)

Incubate 1-4 hr @ RT

4. Stop & Detect
(10 µL HTRF Detection Reagents)

Incubate 1-2 hr @ RT (dark)

5. Read Plate
(620 nm & 665 nm)

6. Analyze Data
(Calculate HTRF Ratio & IC50)

Click to download full resolution via product page

Caption: Workflow for a biochemical HTRF-based EZH2 inhibition assay.

Cellular H3K27me3 AlphaLISA Assay
This protocol describes an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

method to quantify intracellular levels of H3K27me3 following compound treatment.

Objective: To determine the cellular potency (EC_50) of PF-06726304 by measuring the

reduction of the H3K27me3 epigenetic mark.
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Principle: Cells are treated with the inhibitor, lysed, and histones are extracted in the same well.

The H3K27me3 mark is detected using a biotinylated anti-Histone H3 antibody and an anti-

H3K27me3 antibody conjugated to AlphaLISA Acceptor beads. Streptavidin-coated Donor

beads bind the biotinylated antibody. In the presence of the H3K27me3 mark, the Donor and

Acceptor beads are brought into close proximity, generating a chemiluminescent signal upon

excitation.

Materials:

Karpas-422 cells (or other relevant cell line)

Cell culture medium and supplements

PF-06726304 (or test compound)

AlphaLISA H3K27me3 Cellular Detection Kit (containing lysis buffer, extraction buffer,

detection buffer, Acceptor beads, and biotinylated antibody)

Streptavidin (SA)-Donor beads

White opaque 384-well cell culture plates

AlphaScreen-compatible microplate reader

Procedure:

Cell Plating: Seed Karpas-422 cells into a 384-well white opaque plate at a predetermined

density (e.g., 2,500-10,000 cells/well) in 10 µL of culture medium.

Compound Treatment:

Prepare a serial dilution of PF-06726304 in culture medium at 3x the final desired

concentration.

Add 5 µL of the compound dilution (or medium with DMSO as a vehicle control) to the

cells. The final volume is 15 µL.
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Incubate the plate for an extended period (e.g., 72-96 hours) at 37°C in a 5% CO2

incubator.

Cell Lysis & Histone Extraction:

Add 5 µL of Cell-Histone Lysis Buffer to each well.

Incubate for 15 minutes at room temperature on a plate shaker.

Add 10 µL of Cell-Histone Extraction Buffer to each well.

Incubate for 10 minutes at room temperature on a plate shaker.

AlphaLISA Detection:

Prepare a 5x mix of anti-H3K27me3 Acceptor beads and biotinylated anti-Histone H3

antibody in 1x Detection Buffer.

Add 10 µL of this mix to each well.

Seal the plate and incubate for 60-90 minutes at room temperature.

Working in subdued light, prepare a 5x solution of SA-Donor beads in 1x Detection Buffer.

Add 10 µL of the SA-Donor bead solution to each well.

Seal the plate, protect from light, and incubate for 30-60 minutes at room temperature.

Data Acquisition: Read the plate on an AlphaScreen-compatible reader.

Analysis: Plot the AlphaLISA signal against the log of inhibitor concentration and fit the data

to a four-parameter logistic equation to determine the EC_50 value.[2][3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3777651/
https://resources.revvity.com/pdfs/tch-alphalisa-tri-methyl-histone-h3-lysine-27.pdf
https://resources.revvity.com/pdfs/MAN_ALPHALISA_H3K27ME2_AL722C-F.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Plate Cells
(10 µL in 384-well plate)

2. Treat with Compound
(5 µL of 3x PF-06726304)
Incubate 72-96 hr @ 37°C

3. Lyse Cells
(5 µL Lysis Buffer)

Incubate 15 min @ RT

4. Extract Histones
(10 µL Extraction Buffer)
Incubate 10 min @ RT

5. Add Detection Mix
(10 µL Acceptor Beads + Ab)

Incubate 60-90 min @ RT

6. Add Donor Beads
(10 µL SA-Donor Beads)

Incubate 30-60 min @ RT (dark)

7. Read Plate & Analyze
(Calculate EC50)

Click to download full resolution via product page

Caption: Workflow for a cellular AlphaLISA-based H3K27me3 reduction assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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